Product packaging for 2-Hydroxybenzimidazole(Cat. No.:CAS No. 615-16-7)

2-Hydroxybenzimidazole

Cat. No.: B194819
CAS No.: 615-16-7
M. Wt: 134.14 g/mol
InChI Key: SILNNFMWIMZVEQ-UHFFFAOYSA-N
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Description

2-Hydroxybenzimidazole (CAS Number: 615-16-7) is a benzimidazole derivative of significant importance in scientific research and industrial applications. It serves as a versatile biochemical reagent for life science studies and is a critical intermediate in organic and pharmaceutical synthesis . Its primary research value lies in its role as a key building block for the development of pharmaceutical compounds, including its link to Acotiamide Hydrochloride, a treatment for functional dyspepsia . Furthermore, it finds application as an intermediate in the synthesis of dyes and pigments . This compound appears as a brown or white crystalline powder and is characterized by a high melting point exceeding 300 °C . It has a molecular formula of C 7 H 6 N 2 O and a molecular weight of 134.14 g/mol . The compound is insoluble in water . Researchers should note that it requires storage in a cool, dry, and well-ventilated environment in a tightly sealed container to maintain stability . Please be advised: This product is intended for research and analytical applications only . It is strictly for laboratory use and is not meant for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B194819 2-Hydroxybenzimidazole CAS No. 615-16-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dihydrobenzimidazol-2-one
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InChI

InChI=1S/C7H6N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10)
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InChI Key

SILNNFMWIMZVEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
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DSSTOX Substance ID

DTXSID0060642
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-
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Molecular Weight

134.14 g/mol
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CAS No.

615-16-7
Record name 2-Benzimidazolinone
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Advanced Synthetic Methodologies for 2 Hydroxybenzimidazole and Its Derivatives

Contemporary Approaches in 2-Hydroxybenzimidazole (B11371) Synthesis

Modern synthetic strategies for this compound focus on optimizing traditional methods and introducing novel, more efficient techniques. These include enhancing condensation reactions, utilizing microwave assistance, adhering to green chemistry principles, employing solid-phase synthesis, and discovering new rearrangement reactions.

Optimizing O-Phenylenediamine (B120857) and Urea (B33335) Condensation Reactions

The condensation of o-phenylenediamine with urea is a foundational method for synthesizing this compound. smolecule.com Traditional approaches often involve heating the reactants, sometimes in the presence of an acid catalyst like hydrochloric acid, to high temperatures (130-150°C) for several hours. smolecule.comgoogle.com Optimization of this reaction has focused on several key areas:

Catalyst Systems: The use of mineral acids such as hydrochloric acid or sulfuric acid protonates the amine groups of o-phenylenediamine, facilitating nucleophilic attack by urea and subsequent cyclodehydration. More recent innovations include the use of phase transfer catalysts like tetraethylammonium (B1195904) bromide (TEBA) in solvents such as chlorobenzene, which can achieve high yields (up to 98.5%).

Reaction Conditions: Careful management of reaction parameters is crucial. A patented method involves mixing o-phenylenediamine and hydrochloric acid, removing water under reduced pressure, and then adding urea and heating to 120–180°C for 2–8 hours. google.com This process can yield a product with over 85% purity. google.com Another optimized approach achieves up to 95% efficiency when conducted at 130°C for about 2 hours. smolecule.com

Solvent Choice: While some methods use solvents like xylene, others have moved towards solvent-free conditions or the use of water, which is more environmentally benign. google.comprepchem.com Reacting o-phenylenediamine with urea in water at elevated temperatures (100-160°C) can produce this compound in high purity without the need for recrystallization. google.com

Table 1: Comparison of Optimized O-Phenylenediamine and Urea Condensation Methods
Catalyst/Solvent SystemTemperature (°C)Time (h)Yield (%)Reference
Hydrochloric Acid140–150486.0–86.5
Tetraethylammonium Bromide (TEBA) in Chlorobenzene130498.5
Water (under pressure)150396 google.com
Hydrochloric Acid / Xylene140-150566.6 prepchem.com

Microwave-Assisted Synthesis of Benzimidazole (B57391) Derivatives

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of benzimidazole derivatives, offering significant advantages over conventional heating methods. smolecule.com This technique dramatically reduces reaction times from hours to minutes and often allows for solvent-free conditions, thereby decreasing energy consumption and waste. smolecule.com

For instance, the use of lanthanide triflates, particularly erbium triflate [Er(OTf)₃], has been shown to effectively catalyze the formation of 1,2-disubstituted benzimidazoles under microwave irradiation. smolecule.com This approach can lead to excellent yields (91-99%) in just 5-7 minutes. smolecule.com Another example involves the reaction of o-phenylenediamine with aromatic carboxylic acids using zinc acetate (B1210297) as a catalyst in water under microwave irradiation at 90% power, demonstrating a green and efficient method. humanjournals.com Similarly, a mixture of polyphosphoric acid (PPA) and phosphoric acid under microwave irradiation has been used to synthesize 2-substituted benzimidazoles with high yields. encyclopedia.pubnih.gov

Green Chemistry Principles in this compound Production

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of this compound. chemmethod.com Key strategies include:

Use of Benign Catalysts and Solvents: One noteworthy green approach utilizes sulfated polyborate as a catalyst for the reaction between o-phenylenediamine and urea, achieving yields of up to 94% under solvent-free conditions. This method avoids the need for traditional acid catalysts. smolecule.com The use of water as a solvent is another significant green improvement. google.com

Solvent Reduction and Reuse: Some patented methods allow for the organic solvent used in the synthesis to be recycled multiple times, significantly reducing solvent waste. smolecule.com

Eutectic Solvent Mixtures: Innovative approaches involve using eutectic solvent mixtures, such as choline (B1196258) chloride/glycerol, for the cyclization of diaminobenzoic acid derivatives, providing an environmentally friendly reaction medium. smolecule.com

One-Pot Reactions: The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, minimizes waste and improves efficiency. chemmethod.com For example, the one-pot reaction of o-phenylenediamines and aldehydes in an aqueous boric acid solution at room temperature provides a convenient and high-yielding method. chemmethod.com

Solid-Phase Synthesis Strategies

Solid-phase synthesis offers several advantages for the creation of benzimidazole derivatives, including the ease of purification by simple filtration and the ability to use excess reagents to drive reactions to completion. d-nb.info This methodology involves attaching a starting material to an insoluble solid support (resin), carrying out a series of reactions, and then cleaving the final product from the support. d-nb.info

While the direct solid-phase synthesis of this compound itself is less commonly detailed, the principles have been applied to generate libraries of benzimidazole derivatives. A key component in this strategy is the linker, which tethers the molecule to the resin and must be stable throughout the synthesis but cleavable at the end. d-nb.info A notable example of a rearrangement on a solid phase is the intramolecular SNAr rearrangement of a benzoimidazole-2-thione derivative, which led to the formation of biheterocyclic indole-benzimidazole derivatives. nih.gov This demonstrates the potential of solid-phase techniques to facilitate complex molecular constructions.

Novel Rearrangement Reactions for Benzimidazol(on)es

In addition to traditional condensation reactions, novel rearrangement reactions have been developed to provide alternative and sometimes more efficient pathways to benzimidazolones and their derivatives. arabjchem.org These rearrangements often start from other heterocyclic systems.

One significant development is the quinoxalinone-benzimidazole rearrangement. rsc.org For example, 3-arylidene-3,4-dihydroquinoxalin-2(1H)-ones can be rearranged to form 2-(pyrrol-3-yl)benzimidazoles upon treatment with hydrazine (B178648) hydrate. rsc.org Another example is the acid-catalyzed rearrangement of a spiro-quinoxalinone derivative, which proceeds through an o-aminoanilide quinoxaline (B1680401) 2-carboxylic acid intermediate to give a benzimidazole derivative in nearly quantitative yield. rsc.org

Furthermore, benzodiazepines can undergo a ring contraction rearrangement under basic conditions to yield benzimidazole derivatives. researchgate.netscispace.com This involves the initial condensation of o-phenylenediamine with unsaturated ketones (chalcones) to form benzodiazepines, which are then rearranged. researchgate.netscispace.com

Derivatization Strategies and Functionalization of this compound

The this compound core is a versatile scaffold that can be functionalized at several positions to create a diverse range of derivatives with tailored properties. smolecule.com

The hydroxyl group at the 2-position is a key handle for transformations. It can be replaced by other functional groups through nucleophilic displacement reactions. smolecule.com For instance, treatment with phosphorus oxychloride converts the hydroxyl group into a chlorine atom, yielding 2-chlorobenzimidazole. smolecule.com This chloro-derivative is a versatile intermediate that can subsequently react with various nucleophiles to introduce a wide array of substituents at the 2-position. smolecule.com

N-alkylation is another important functionalization strategy, allowing for the introduction of substituents on the nitrogen atoms of the imidazole (B134444) ring. smolecule.com This can be achieved using various alkylating agents.

Furthermore, the benzene (B151609) ring of the this compound scaffold can undergo electrophilic substitution reactions, such as nitration. For example, nitration using phosphorus pentoxide as a catalyst can produce 5,6-dinitrobenzimidazolone-2, which can then be reduced to the corresponding diamino derivative. smolecule.com These amino-functionalized derivatives are valuable intermediates for pigments. smolecule.com

Site-Specific Modifications of the Benzimidazole Ring

The functionalization of the this compound ring at specific sites is a key strategy for modulating its physicochemical and biological properties. Research has shown that substitutions at the N1, C2, C5, and C6 positions can significantly influence the molecule's activity. nih.gov

A common approach involves the direct modification of the pre-formed benzimidazole core. For instance, in the synthesis of N-hydroxybenzimidazole inhibitors, a substituted o-nitro-fluorobenzene can undergo a nucleophilic aromatic substitution (SNAr) reaction with an aminobenzylamine. nih.gov The subsequent cyclization, often facilitated by a base like sodium hydride or potassium tert-butoxide, yields the 1-hydroxy-2-substituted-benzimidazole core. nih.gov This multi-step process allows for the introduction of various substituents onto the phenyl rings, which is crucial for tuning the molecule's properties.

Another strategy involves the rearrangement of other heterocyclic systems. For example, substituted benzimidazoles can be synthesized from quinoxalin-2(1H)-one derivatives. rsc.org In these rearrangements, substituents on the benzene ring of the quinoxalinone are transferred to the benzene ring of the resulting benzimidazole. rsc.org This method provides an alternative route to specifically substituted benzimidazole derivatives.

The table below summarizes common sites for modification on the benzimidazole ring and the types of substituents introduced.

Modification SiteType of Substituent/ModificationSynthetic Strategy Example
N1-position Hydroxy, Alkyl, ArylCyclization of N-substituted o-phenylenediamines; Rearrangement of quinoxalinones. nih.govrsc.org
C2-position Phenyl, Cyano, MercaptoCyclization with carboxylic acids/derivatives; Thermolysis of 2-azidoquinoxaline (B6189031) 1-oxide. rsc.orgnih.govacs.org
C5/C6-positions Amino, Dichloro, CarboxamideUse of substituted o-phenylenediamines as starting materials. nih.govrsc.org

Introduction of Diverse Substituents for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds. For this compound derivatives, SAR investigations have revealed that the nature and position of substituents critically determine their biological efficacy. nih.gov

In the development of N-hydroxybenzimidazole derivatives as anti-virulence agents targeting the LcrF transcription factor, systematic modifications were made to the core structure. nih.gov One study showed that while a small lipophilic group at the R3/R4 positions of a phenyl amide substituent was generally required for good inhibitory activity, no single clear SAR emerged, highlighting the complexity of the interaction. nih.gov Modifications to a central phenyl ring indicated that it was not amenable to a wide range of substitutions; for example, introducing a fluorine atom at one position was tolerated, while at another it was unfavorable for activity. nih.gov

Similarly, for benzimidazoles investigated as anti-inflammatory agents, SAR studies have shown that substitutions at the N1, C2, C5, and C6 positions are highly influential. nih.gov For example, introducing 3,5-disubstituted isoxazole (B147169) moieties at the 1-position of benzimidazole led to compounds with significant anti-inflammatory activity, particularly when electron-withdrawing groups like 4-fluorophenyl or 4-cyanophenyl were present on the isoxazole ring. nih.gov

The following table presents examples of substituents and their observed impact on the activity of benzimidazole derivatives from SAR studies.

Benzimidazole SeriesSubstituent IntroducedPosition of SubstitutionObserved Effect on Activity
N-Hydroxybenzimidazole Anti-Virulence Agents Small lipophilic groupsR3/R4 of phenyl amideGeneral requirement for good inhibition. nih.gov
N-Hydroxybenzimidazole Anti-Virulence Agents FluorineMiddle Phenyl Ring (Position RX)Unfavorable for activity. nih.gov
N-Hydroxybenzimidazole Anti-Virulence Agents FluorineMiddle Phenyl Ring (Position RY)Tolerated, with comparable activity. nih.gov
Benzimidazole Anti-Inflammatory Agents 4-Fluorophenyl on an isoxazoleN1-positionExcellent anti-inflammatory activity. nih.gov
Benzimidazole Anti-Inflammatory Agents 4-Cyanophenyl on an isoxazoleN1-positionExcellent anti-inflammatory activity. nih.gov

Synthesis of N-Boc-2-hydroxybenzimidazole as a Versatile Intermediate

N-Boc-2-hydroxybenzimidazole is a highly valuable intermediate in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. chemimpex.com The tert-butoxycarbonyl (Boc) protecting group attached to one of the nitrogen atoms enhances the compound's stability and modulates its reactivity. chemimpex.com This makes it an ideal building block for constructing more complex molecules. chemimpex.com

Its utility is demonstrated in multi-step synthetic sequences where controlled reactions are necessary. For example, in the synthesis of diversified quinoxalines via the Ugi four-component reaction, N-Boc-(4,5-dimethyl)-1,2-phenylenediamine was used as a key starting material. rsc.org The Boc group serves to protect the amine during the initial reaction, and it can be subsequently removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to allow for further transformations, such as cyclization, to form the final heterocyclic products. rsc.org The stability and predictable reactivity of N-Boc-2-hydroxybenzimidazole facilitate its use in various chemical processes, including coupling and cyclization reactions, often leading to improved reaction yields. chemimpex.com

Generation of N-Oxyl Radicals from N-Hydroxybenzimidazoles

N-hydroxybenzimidazoles (NHBIs) have emerged as a structurally modifiable platform for generating N-oxyl radicals, which are powerful organoradical catalysts. nih.govscispace.com These radicals are particularly useful in mediating direct C–H functionalization reactions, a modern tool in organic synthesis that promotes step- and atom-economy. nih.govrsc.org While compounds like N-hydroxyphthalimide (NHPI) have been widely used for this purpose, NHBIs offer a novel and flexibly modifiable scaffold. nih.govrsc.org

The generation of the active N-oxyl radical occurs in situ from the N-hydroxy precursor. This radical species can selectively abstract a hydrogen atom from a C–H bond of an organic molecule. nih.gov The resulting alkyl radical can then react with various radical acceptors to create new functionalized products. scispace.com The flexible structure of NHBIs allows for the introduction of different substituents, which can tune the catalytic performance of the corresponding N-oxyl radical. scispace.comrsc.org Research has shown that some synthesized NHBI derivatives exhibit bond dissociation energies (BDEs) similar to or even higher than NHPI, indicating their potential as efficient catalysts for hydrogen atom abstraction reactions. nih.govrsc.org This tunability has been applied to develop metal-free approaches for reactions like the direct C–H fluorination of aldehydes to synthesize acyl fluorides under mild conditions. scispace.comrsc.org

Synthesis of 5,6-Diamino-2-hydroxybenzimidazole Dihydrochloride (B599025) for Specific Applications

5,6-Diamino-2-hydroxybenzimidazole dihydrochloride is a specialized derivative of this compound primarily recognized for its application as a fluorometric labeling reagent. scbt.com Its structure, featuring two amino groups on the benzene ring, makes it highly reactive towards certain functional groups, particularly aldehydes. smolecule.com The dihydrochloride salt form enhances its solubility in aqueous solutions, which is advantageous for its use in biochemical assays. smolecule.com

The synthesis of this compound can be achieved through a multi-step process. A common route involves the reduction of a 5,6-dinitro-2-hydroxybenzimidazole precursor. smolecule.com This reduction can be carried out using methods such as an iron-mediated system in aqueous ammonia. smolecule.com The final step involves treating the diamino product with hydrochloric acid to form the more stable and soluble dihydrochloride salt. smolecule.com

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Hydroxybenzimidazole Compounds

Advanced Spectroscopic Techniques

Modern spectroscopy is indispensable for characterizing 2-hydroxybenzimidazole (B11371). Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray Diffraction each offer a unique window into the molecule's structure and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the tautomeric forms of benzimidazole (B57391) derivatives in solution. acs.org The chemical shifts observed in ¹H, ¹³C, and ¹⁵N NMR spectra provide unambiguous assignments for the tautomeric positions within the benzimidazole core, such as C3a/C7a, C4/C7, and C5/C6. beilstein-journals.org In certain solvents or in the solid state, tautomerism can be "blocked," leading to distinct signals for these positions. beilstein-journals.org For this compound, characteristic ¹H NMR signals include an NH proton typically found in the δ 10–12 ppm range and aromatic protons between δ 6.5–8.0 ppm.

Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method combined with Density Functional Theory (DFT), are often used to complement experimental NMR data, aiding in the precise assignment of chemical shifts. beilstein-journals.org Studies on benzimidazole N-oxide derivatives, which are related to N-hydroxybenzimidazoles, have shown that the stability of different tautomers in solution is highly dependent on hydrogen bonding. acs.org For instance, the N-hydroxy tautomer might be more stable in the gas phase, but in solution, the equilibrium can shift based on interactions with the solvent. acs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

NucleusChemical Shift (ppm)AssignmentReference
¹H10–12NH proton
¹H6.5–8.0Aromatic protons
¹³CVariesC3a/C7a, C4/C7, C5/C6 beilstein-journals.org

Note: Specific chemical shifts can vary depending on the solvent, concentration, and substituents.

Infrared (IR) spectroscopy is particularly effective for analyzing hydrogen bonding in this compound systems. The presence of strong intermolecular hydrogen bonds significantly influences the position and shape of vibrational bands. dumdummotijheelcollege.ac.in A key feature in the IR spectrum of this compound is the broad absorption band corresponding to the N-H stretch, typically observed between 3200–3400 cm⁻¹. The C=O stretch of the keto tautomer is also a prominent feature, usually appearing in the 1650–1700 cm⁻¹ region.

In the solid state, strong intermolecular hydrogen bonds, such as O–H···N interactions, can lead to the formation of supramolecular structures like polymeric chains. acs.org These strong interactions are reflected in the IR spectrum as very broad and shifted bands. For example, in a study of a benzimidazole N-oxide derivative, strong O–H···N bonds resulted in broad bands at 2367 and 2526 cm⁻¹. acs.org The strength of the hydrogen bond directly correlates with the shift of the stretching frequency to lower wavenumbers and an increase in band intensity and width. dumdummotijheelcollege.ac.in

Table 2: Key IR Absorption Frequencies for this compound

Functional GroupWavenumber (cm⁻¹)DescriptionReference
N-H Stretch3200–3400Associated with the imidazole (B134444) ring
C=O Stretch1650–1700Indicative of the keto tautomer
O-H Stretch (H-bonded)2300–2600Broad bands from strong O-H···N interactions acs.org

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the unambiguous confirmation of the molecular formula of this compound and its derivatives. By providing a highly accurate mass measurement, HRMS allows for the determination of the elemental composition of the molecule. The molecular formula for this compound is C₇H₆N₂O, with an exact mass of approximately 134.0480 amu. massbank.eusigmaaldrich.com HRMS analysis typically involves observing the protonated molecule, [M+H]⁺, which for this compound would have an m/z of approximately 135.0553. massbank.eu This level of precision helps to distinguish between compounds with the same nominal mass but different elemental compositions.

For isotopically labeled variants, such as this compound-d4, HRMS can verify the incorporation of deuterium (B1214612) atoms. In one analysis, the observed m/z for the deuterated compound was 138.0795, which closely matched the theoretical m/z of 138.0790 for the formula C₇H₂D₄N₂O⁺.

Table 3: HRMS Data for this compound

IonTheoretical m/zObserved m/zReference
[M+H]⁺135.0553135.0553 massbank.eu
[C₇H₂D₄N₂O]⁺138.0790138.0795

X-ray diffraction provides definitive evidence of the molecular structure of this compound in the solid state, including bond lengths, bond angles, and the nature of intermolecular interactions. acs.org This technique has been instrumental in confirming the tautomeric form present in the crystal lattice and revealing how molecules pack together. acs.orgacs.org

Isomerism and Tautomerism in this compound Systems

This compound can exist in different isomeric and tautomeric forms, with the equilibrium between them being a key aspect of its chemistry. This phenomenon is critical to its reactivity and biological function.

This compound exhibits keto-enol tautomerism, where it can exist as the enol form (this compound) or the keto form (1,3-dihydro-2H-benzimidazol-2-one). researchgate.netnih.govlibretexts.org Theoretical and experimental studies have been conducted to understand the relative stabilities of these tautomers.

Theoretical studies using methods like AM1 and PM3 have calculated the geometries and relative stabilities of various substituted this compound derivatives. researchgate.netnih.gov These calculations often show that the keto form is favored. researchgate.netnih.gov Density functional theory (DFT) calculations have also been employed to investigate the proton transfer processes between the keto and enol tautomers. researchgate.netsioc-journal.cn These studies indicate that the keto tautomer is generally dominant in both the gas phase and in solution. researchgate.netsioc-journal.cn The presence of water or other protic solvents can facilitate the proton transfer through the formation of hydrogen-bonded complexes, which lowers the activation energy for the tautomerization process. researchgate.netsioc-journal.cn

Spectroscopic methods are vital in studying this equilibrium. IR spectroscopy can distinguish between the two forms by identifying the C=O stretch of the keto form and the O-H stretch of the enol form. dumdummotijheelcollege.ac.in NMR spectroscopy also provides evidence for the predominant tautomer in solution through the analysis of chemical shifts. acs.orgbeilstein-journals.org

Table 4: Tautomeric Forms of this compound

TautomerCommon NameKey Structural Feature
Enol FormThis compoundC-OH group
Keto Form1,3-dihydro-2H-benzimidazol-2-oneC=O group and two N-H groups

Analysis of N-Hydroxy vs. N-Oxide Tautomeric Forms

The tautomeric relationship between the N-hydroxy and N-oxide forms of this compound derivatives is a critical aspect of their structural chemistry, influencing their reactivity and potential applications. The equilibrium between these two forms is often sensitive to the surrounding environment, including the solvent and the physical state (solution or solid).

Theoretical and spectroscopic studies have provided significant insights into this tautomerism. Density functional theory (DFT) calculations have shown that in the gas phase, the N-hydroxy tautomer is generally more stable than the N-oxide form. acs.org However, the relative stability can be reversed in solution, where hydrogen bonding interactions with the solvent play a crucial role. acs.org The more polar N-oxide form tends to be favored in polar solvents. thieme-connect.de

Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for studying these tautomeric equilibria in solution. acs.org By analyzing chemical shifts and coupling constants, it is possible to determine the predominant tautomeric form present. For instance, a study on various benzimidazole N-oxide derivatives revealed that the equilibrium is heavily dependent on the potential for hydrogen bond formation. acs.org

In the solid state, the preferred tautomer can be definitively identified using X-ray diffraction. For example, ethyl-5-nitrobenzimidazole-2-carboxylate 3-oxide was conclusively shown to exist as the N-hydroxy tautomer in its crystalline form. acs.org The crystal structure revealed strong intermolecular O-H···N hydrogen bonds, which lead to the formation of supramolecular polymeric chains. acs.org This strong interaction is also observable in the infrared (IR) spectrum, often appearing as broad bands at characteristic wavenumbers. acs.org

The ability of 1-hydroxy-1H-imidazoles to exist in both N-hydroxy and N-oxide tautomeric forms, and to undergo proton transfer, is a key feature that can be exploited in coordination chemistry for designing novel complexes. researchgate.net

Influence of Substituents on Tautomeric Equilibria

The introduction of substituents onto the benzimidazole ring system can significantly influence the position of the tautomeric equilibria, including the balance between keto-enol and annular (1H vs. 3H) forms, which are related to the N-hydroxy/N-oxide system. The electronic nature and position of these substituents can alter the relative stabilities of the different tautomers.

Theoretical studies, such as those using AM1 and PM3 semi-empirical methods, have been conducted to systematically investigate the effects of various substituents on the tautomerism of this compound derivatives. nih.govresearchgate.net These studies calculate the geometries and relative stabilities of the different tautomeric forms in the aqueous phase. researchgate.net

For many 4(7)- and 5(6)-substituted this compound derivatives, computational models have found that the 3H and keto forms are generally favored. nih.govresearchgate.net However, exceptions to this trend have been noted for specific substituent patterns. nih.govresearchgate.net The presence of a hydroxyl group at the 2-position of the benzimidazole molecule appears to have minimal influence on the relative stability values concerning the annular tautomerism. researchgate.net

The influence of different substituents can be summarized in the following table, which shows the favored tautomeric forms based on computational studies. The equilibrium considers both the annular (1H vs. 3H) and the ring-chain (keto vs. enol) tautomerism.

Table 1: Influence of Substituents on Tautomeric Equilibria of this compound Derivatives

Substituent (X) Position Favored Tautomeric Form(s)
-H - 1H-keto
-CH₃ 4(7) 3H-keto
-CH₃ 5(6) 3H-keto
-NO₂ 4(7) 1H, 3H, 1H-keto
-NO₂ 5(6) 3H, 1H-keto
-Cl 4(7) 1H, 1H-keto
-Cl 5(6) 3H, 1H-keto

Data sourced from theoretical calculations (AM1 and PM3 methods) in the aqueous phase. researchgate.net

It is important to note that while these theoretical models provide valuable insights, the actual tautomeric distribution can also be affected by factors not fully captured in the calculations, such as specific solvent effects and solid-state packing forces. Experimental validation through techniques like NMR and X-ray crystallography remains crucial for a complete understanding. For example, in the case of benzimidazol-2-amines, experimental data from IR and UV spectroscopy, along with X-ray studies, confirm that the amino form is overwhelmingly favored over the imino form. thieme-connect.de Similarly, for benzimidazole 1-oxides without a substituent at the 3-position, the tautomeric equilibrium is highly dependent on the solvent. thieme-connect.de

Computational Chemistry and Theoretical Investigations of 2 Hydroxybenzimidazole

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions at the molecular level. For 2-hydroxybenzimidazole (B11371) and its derivatives, molecular docking studies have been crucial in elucidating their binding modes and identifying key interactions with various biological targets, thereby guiding the design of new therapeutic agents.

Docking Studies in Alzheimer's Disease Research:

In the context of Alzheimer's disease (AD), derivatives of this compound have been investigated as multi-target-directed ligands. A notable study involved hybrids of 2-hydroxyphenylbenzimidazole (BIM) and donepezil (B133215) (DNP), a known acetylcholinesterase (AChE) inhibitor. mdpi.comnih.gov Molecular docking simulations were performed using the crystal structure of Torpedo californica AChE (TcAChE) with PDB code 1EVE. mdpi.com The simulations aimed to understand how these hybrid compounds interact with the enzyme's binding site. The results showed that the N-benzylpiperidine or N-benzylpiperazine moiety of the hybrids occupied the catalytic anionic site (CAS) of the enzyme, while the 2-hydroxyphenylbenzimidazole unit extended towards the peripheral anionic site (PAS). This dual binding provides a rationale for their potent inhibitory activity against AChE, a key target in AD therapy. mdpi.comnih.govresearchgate.net

Targeting the Hepatitis C Virus (HCV) RNA:

The internal ribosome entry site (IRES) of the hepatitis C virus is a critical RNA structure for viral protein translation, making it an attractive drug target. nih.gov Molecular docking has been used to study the binding of this compound analogs to a specific region of the IRES, the subdomain IIa RNA. nih.gov Modeling studies, guided by a co-crystal structure of a related benzimidazole (B57391) inhibitor, showed that the 1-phenyl-2-aminobenzimidazole core could be docked into the binding site. These computational models helped rationalize the structure-activity relationships observed in a series of synthesized N1-aryl-substituted analogs, highlighting the importance of the core scaffold for target recognition. nih.gov

Inhibitors of Bacterial Transcription Factors:

The type III secretion system (T3SS) is a virulence mechanism in many Gram-negative bacteria. N-hydroxybenzimidazole derivatives have been identified as inhibitors of T3SS by targeting master transcriptional regulators of the MAR (multiple antibiotic resistance) family, such as LcrF in Yersinia. mdpi.com Although specific docking details for this compound itself are not the primary focus, studies on these analogs are informative. Docking simulations on related inhibitors help to understand how they bind to the DNA-binding domain of these transcription factors. The specificity of these inhibitors was confirmed computationally and experimentally, showing they did not significantly interact with different classes of transcription factors like SlyA. mdpi.com

Estrogen Receptor Modulation for Cancer Therapy:

The estrogen receptor (ER) is a key target in breast cancer therapy. Molecular docking studies have explored the binding of heterodimeric compounds, including 5-hydroxybenzimidazole (B117332) derivatives, to the ligand-binding domain (LBD) of ERβ (PDB entry: 2FSZ). nih.gov These studies revealed that the 5-hydroxybenzimidazole moiety could act as a coactivator binding site (CABS) binder. The docking models predicted that the hydroxyl group of the benzimidazole scaffold could form a crucial hydrogen bond with the amino acid residue Gln327, an interaction that increased receptor binding affinity compared to methoxy-substituted analogs. nih.gov These computational insights are valuable for designing novel ER modulators with specific pharmacological profiles. nih.gov

The following table summarizes the key molecular docking studies involving this compound derivatives.

Table 1: Summary of Molecular Docking Studies on this compound Derivatives

Therapeutic Area Target PDB Code Ligand Type Key Findings Citations
Alzheimer's Disease Acetylcholinesterase (AChE) 1EVE Donepezil-hydroxyphenylbenzimidazole hybrids Ligands bridge the catalytic and peripheral anionic sites of AChE. mdpi.comnih.gov
Antiviral (HCV) IRES Subdomain IIa RNA - N1-aryl-2-hydroxybenzimidazole analogs The benzimidazole core is crucial for recognition and binding to the RNA target. nih.gov
Antibacterial MAR Transcription Factors (e.g., LcrF) - N-hydroxybenzimidazole derivatives Inhibitors target the DNA-binding domain of the transcription factor. mdpi.com

Biological Activities and Pharmacological Potential of 2 Hydroxybenzimidazole Derivatives

Antimicrobial Efficacy

Derivatives of 2-hydroxybenzimidazole (B11371) have demonstrated notable antimicrobial properties, positioning them as candidates for the development of new treatments against various pathogens. smolecule.comcymitquimica.com The core structure allows for a variety of substitutions, which can modulate the antimicrobial spectrum and potency.

Research has shown that derivatives of this compound are effective against both Gram-positive and Gram-negative bacteria. mdpi.com The mechanism of action is thought to involve the disruption of the bacterial cell membrane and the inhibition of nucleic acid synthesis.

For instance, certain substituted benzimidazoles have shown effectiveness against resistant bacterial strains like Staphylococcus aureus and Escherichia coli. A study focusing on a library of 53 benzimidazole (B57391) derivatives revealed that some compounds displayed significant antibacterial activity against two methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MICs) comparable to the drug ciprofloxacin (B1669076). mdpi.com The most active of these compounds often featured 5-halo substituents or were derivatives of (S)-2-ethanaminebenzimidazole. mdpi.com

Another study highlighted a benzimidazole–pyrazole derivative that showed excellent activity against the Gram-positive bacterium Bacillus subtilis with a MIC of 62.5 μg/mL, which was more potent than the standard drugs ampicillin (B1664943) (250 μg/mL) and norfloxacin (B1679917) (100 μg/mL). mdpi.com

Table 1: Selected Benzimidazole Derivatives and their Antibacterial Activity

Derivative TypeBacterial StrainActivity/MICReference
5-Halo substituted benzimidazoleMethicillin-resistant Staphylococcus aureus (MRSA)Comparable to Ciprofloxacin mdpi.com
(S)-2-ethanaminebenzimidazole derivativeMethicillin-resistant Staphylococcus aureus (MRSA)Comparable to Ciprofloxacin mdpi.com
Benzimidazole–pyrazole derivativeBacillus subtilis (Gram-positive)62.5 μg/mL mdpi.com
Benzimidazole–pyrazole derivativeEscherichia coli (Gram-negative)50 μg/mL mdpi.com

The antifungal potential of this compound derivatives is well-documented. cymitquimica.com For example, Benlate and Carbendazim (B180503), which are benzimidazole-based fungicides, have been used in agricultural applications. encyclopedia.pub

In a screening of 53 benzimidazole derivatives, 23 compounds demonstrated potent fungicidal activity against selected fungal strains, with some showing equivalent or greater potency than amphotericin B based on their MIC values. mdpi.com Notably, 5-halobenzimidazole derivatives emerged as promising broad-spectrum antimicrobial candidates. mdpi.com Another study reported that benzimidazole–pyrazole derivatives exhibited good antifungal activity against Candida albicans, with a MIC of 2500 μg/mL, comparable to the standard drug Fluconazole. mdpi.com

Derivatives of the benzimidazole scaffold have been investigated for their antiviral properties against a range of viruses, including influenza, human immunodeficiency virus (HIV), and hepatitis C virus (HCV). ontosight.airsc.org Specifically, 5-chloro and 5,6-dichloro-2-substituted benzimidazole derivatives have shown activity against several viruses. rsc.org

Research into 1-hydroxyimidazole (B8770565) derivatives, which are structurally related, revealed antiviral activity against orthopoxviruses like the vaccinia virus. nih.gov The most significant activity was observed in 2-aryl-1-hydroxyimidazole derivatives that contained electron-withdrawing groups. nih.gov One lead compound, 1-hydroxy-2-(4-nitrophenyl)imidazole, demonstrated high selectivity against both the vaccinia virus and the variola virus. nih.gov

Benzimidazoles are a well-established class of antiparasitic drugs. drugbank.com Structural modifications to the benzimidazole core can enhance their effectiveness against various parasitic infections. For example, a series of 2-pyridinyl-5-isothiocyanatobenzimidazoles were synthesized and evaluated for their anthelmintic properties. nih.gov Several of these derivatives demonstrated 100% taeniacidal (tapeworm-killing) activity in a mouse model. nih.gov

Furthermore, isothiocyanato-2-heteroaromatic-substituted benzoxazoles, which are related structures, have also shown significant nematocidal activity. nih.gov

Anticancer Research and Antitumor Mechanisms

Benzimidazole derivatives have attracted considerable attention in the field of oncology due to their diverse biological activities and their structural resemblance to naturally occurring purine (B94841) nucleotides. nih.gov Their anticancer effects are exerted through various mechanisms, making them a versatile scaffold for drug development. nih.gov

One of the key antitumor mechanisms of benzimidazole derivatives is the inhibition of DNA topoisomerases. rsc.org These enzymes are crucial for managing DNA topology during processes like replication and transcription, and their inhibition can lead to lethal DNA strand breaks in cancer cells. nih.govphcogrev.com

Several benzimidazole derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase II. rsc.orgnih.gov For instance, compounds like 2-phenoxymethylbenzimidazole and 5-nitro-2-phenoxymethyl-benzimidazole were found to be more potent inhibitors of eukaryotic DNA topoisomerase I than the reference drug camptothecin. nih.gov Similarly, other derivatives such as 5-chloro-2-(p-methylphenyl)benzoxazole exhibited significant inhibitory activity against eukaryotic DNA topoisomerase II, showing higher potency than etoposide. nih.gov

Research has also explored hybrids of benzimidazole with other heterocyclic rings. A series of 1,2,4-triazole (B32235) benzimidazoles were synthesized and evaluated for their cytotoxic effects and topoisomerase I inhibitory activity. nih.gov Two compounds from this series emerged as particularly potent against the A549 lung cancer cell line and demonstrated significant inhibition of topoisomerase I. nih.gov

Table 2: Benzimidazole Derivatives as DNA Topoisomerase Inhibitors

CompoundTarget EnzymeActivity (IC₅₀)Reference
2-PhenoxymethylbenzimidazoleTopoisomerase I14.1 µM nih.gov
5-Nitro-2-phenoxymethyl-benzimidazoleTopoisomerase I248 µM nih.gov
5-Chloro-2-(p-methylphenyl)benzoxazoleTopoisomerase II22.3 µM nih.gov
Benzimidazole-triazole hybrid (Compound 4h)Topoisomerase I4.56 µM (against A549 cells) nih.gov

Antiproliferative Effects on Cancer Cell Lines

Derivatives of the this compound scaffold have demonstrated significant antiproliferative activity against a variety of cancer cell lines. Research has explored the introduction of different functional groups to the benzimidazole core to enhance cytotoxic effects.

One study described the synthesis of new benzimidazole-hydrazone compounds and evaluated their cytostatic activity against murine leukemia (L1210), human T-cell leukemia (CEM), human cervix carcinoma (HeLa), and human pancreas carcinoma (Mia Paca-2) cells. nih.gov Several of these compounds exhibited encouraging and consistent antiproliferative activity, with IC50 values in the low micromolar range. nih.gov For instance, the introduction of a 2-hydroxy-4-methoxybenzylidene moiety led to increased activity compared to 2,4-dihydroxybenzylidene and 2-hydroxybenzylidene analogs. nih.gov

Further studies have synthesized and tested various benzimidazole derivatives, revealing potent activities against tumor cell lines such as human lung carcinoma (A549), human leukemia (K562), and human prostate cancer (PC-3). researchgate.net Some compounds showed significant antiproliferative effects, particularly against A549 and K562 cell lines. researchgate.net Another investigation into N-(benzimidazol-2-yl)-substituted benzamide (B126) derivatives also highlighted their potential as anticancer agents. acgpubs.org Additionally, certain benzimidazole derivatives have shown very good antiproliferative effects under both normal oxygen (normoxia) and low oxygen (hypoxia) conditions, with some compounds being particularly effective in hypoxic environments characteristic of solid tumors. nih.gov For example, one compound was identified as the most cytotoxic against human lung adenocarcinoma A549 cells under hypoxic conditions. nih.gov

The antiproliferative activity of these derivatives is often linked to the inhibition of specific biological targets. For example, benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key protein in cancer cell signaling. mdpi.com Two such compounds, in particular, showed significant inhibition of EGFR kinase and were found to be the most active against all tested cell lines, with activity comparable to the standard drug doxorubicin. mdpi.com

Table 1: Antiproliferative Activity of Selected Benzimidazole Derivatives

Compound Type Cancer Cell Line(s) Key Findings Reference(s)
Benzimidazole-hydrazones L1210, CEM, HeLa, Mia Paca-2 Showed consistent antiproliferative activity with IC50 values in the low micromolar range. nih.gov
5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazoles HL-60 (human leukemia) Exhibited potent antiproliferative activities. researchgate.net
1-cyano-2-amino-benzimidazole derivatives A549, K562, PC-3 Displayed potent activities, especially against A549 and K562 cell lines. researchgate.net
Benzimidazole derivatives A549 (human lung adenocarcinoma) Four compounds showed very good antiproliferative effect; one was most cytotoxic under hypoxic conditions. nih.gov
Benzimidazole-based 1,3,4-oxadiazole derivatives MDA-MB-231, SKOV3, A549 Two compounds were the most potent EGFR inhibitors, comparable to erlotinib. mdpi.com

Apoptotic Induction in Cancer Cells

Beyond inhibiting proliferation, a crucial mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have indicated that certain derivatives possess anticancer properties by triggering this process in cancer cells. ontosight.ai

Research has demonstrated that novel benzimidazole derivatives can induce apoptosis by targeting the anti-apoptotic protein Bcl-2. nih.gov In one study, two compounds, C1 and D1, not only showed a higher cytotoxic effect on cancer cells like T98G glioblastoma, PC3 prostate, MCF-7 breast, and H69AR lung cancer cells but also caused a significant increase in the percentage of apoptotic cells. nih.gov This was accompanied by a significant reduction in both Bcl-2 mRNA and protein levels, suggesting these derivatives could be candidates for apoptosis-inducing agents that work by targeting Bcl-2. nih.gov

Other studies have confirmed apoptosis induction through different pathways. For example, a screening test of caspase-dependent apoptosis showed that exposing A549 lung cancer cells to specific benzimidazole derivatives for 48 hours promoted apoptotic cell death. nih.gov Caspases are a family of protease enzymes that are central to the execution of apoptosis. Similarly, ruthenium complexes containing 2,6-bis(benzimidazolyl)pyridine derivatives have been shown to induce cancer cell apoptosis by triggering DNA damage, which in turn leads to the phosphorylation of the p53 tumor suppressor protein. researchgate.net

Furthermore, some imidazole (B134444) derivatives enhance intracellular levels of reactive oxygen species (ROS) in cancer cells, which can trigger apoptosis. ijsrtjournal.com The higher metabolic rate of cancer cells makes them more vulnerable to this kind of oxidative stress. ijsrtjournal.com Benzimidazole-based 1,3,4-oxadiazole derivatives have also been shown to effectively induce cell apoptosis in MDA-MB-231, SKOV3, and A549 cell lines. mdpi.com

Neurological and Neuroprotective Applications

The this compound structure is a key component in the development of therapeutic agents for neurological conditions, particularly neurodegenerative diseases. cymitquimica.comchemimpex.com

Treatment of Nervous System Diseases

This compound and its derivatives are utilized in the treatment of nervous system diseases. cymitquimica.com A primary focus of this research has been Alzheimer's disease, a progressive neurodegenerative disorder. researchgate.netmdpi.com The complexity of Alzheimer's, involving multiple pathological factors, has driven the development of multi-target-directed ligands (MTDLs), and the this compound scaffold has proven to be a valuable component in this strategy. mdpi.comnih.govconsensus.app Hybrid compounds incorporating this moiety have been designed to simultaneously address several targets involved in the disease's progression. researchgate.netmdpi.com

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

A key therapeutic strategy for Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine (B1216132) by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netresearchgate.net Derivatives of this compound have been extensively studied as inhibitors of these enzymes.

In one study, a series of multi-target-directed ligands was created by attaching a hydroxyphenylbenzimidazole (BIM) unit to a moiety that mimics the drug donepezil (B133215). mdpi.comresearchgate.net These hybrids, referred to as DNP-BIM, were evaluated for their ability to inhibit AChE. mdpi.com All but one of the synthesized inhibitors displayed IC50 values in the low micromolar range for AChE inhibition. mdpi.comresearchgate.net Another study developed hybrids conjugating the active part of the drug rivastigmine (B141) with 2-hydroxyphenylbenzimidazole units (RIV–BIM). researchgate.net All of these compounds were found to be better inhibitors of AChE than rivastigmine itself. researchgate.net Furthermore, some of these derivatives also showed potent inhibition of BChE. researchgate.net

The substitution of hydrophobic groups at the 2nd position of the benzimidazole ring has been shown to improve the inhibitory activity towards both AChE and BChE. researchgate.net

Table 2: Cholinesterase Inhibition by this compound Derivatives

Derivative Series Target Enzyme Inhibition Results Reference(s)
DNP-BIM hybrids AChE IC50 values in the low micromolar range. mdpi.comresearchgate.net
RIV–BIM hybrids AChE All compounds were better inhibitors than rivastigmine (IC50 = 32.1 µM). researchgate.net
RIV–BIM hybrids (Series 5) BChE Better inhibitors than Series 4 compounds (IC50 = 0.9–1.7 µM). researchgate.net
2-substituted benzimidazoles AChE & BChE Substitution of hydrophobic groups at the C2 position enhances inhibitory activity. researchgate.net
Deuterated this compound derivatives AChE Showed 65% inhibition at 10 µM, demonstrating efficacy similar to donepezil.

Inhibition of Amyloid-Beta Aggregation in Alzheimer's Disease Models

A pathological hallmark of Alzheimer's disease is the formation of senile plaques, which are primarily composed of aggregated amyloid-beta (Aβ) peptides. mdpi.com Preventing this aggregation is a major therapeutic goal. The this compound moiety has been incorporated into hybrid compounds specifically to provide anti-Aβ aggregation capacity. mdpi.com

Studies on DNP-BIM hybrids demonstrated that these compounds are able to inhibit Aβ aggregation with moderate-to-good activity. mdpi.com The mechanism is thought to involve the ligand intercalating between the β-sheets of the Aβ fibrils. researchgate.net In one series of hybrids, a compound designated as '3' exhibited the highest inhibitory activity against both self-induced and copper-induced Aβ aggregation. mdpi.com Similarly, RIV-BIM hybrids showed a good capacity to inhibit both self-induced (42.1–58.7%) and Cu(II)-induced (40.3–60.8%) Aβ aggregation. researchgate.net These compounds were also able to narrow existing amyloid fibrils. researchgate.net

Reduction of Oxidative Stress in Neurodegenerative Disorders

The central nervous system is highly susceptible to damage from oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.gov Oxidative stress is a common factor in many neurodegenerative diseases, including Alzheimer's. cespu.ptnih.gov

Derivatives of this compound have shown neuroprotective effects by reducing oxidative stress. researchgate.net In vitro studies have demonstrated that these compounds can prevent cell death induced by oxidative stress. For instance, certain DNP-BIM hybrids showed neuroprotective effects in neuroblastoma cells after toxicity was induced by Aβ₁₋₄₂. researchgate.net Specifically, compounds 9 and 10 from this series displayed the highest reduction of Aβ-induced cell toxicity. mdpi.comnih.govconsensus.app The production of ROS is a recognized hallmark of Alzheimer's pathogenesis, and the ability of these compounds to protect cells from Aβ-induced toxicity highlights their potential to counteract oxidative damage. mdpi.com Furthermore, a derivative of tenuazonic acid, which incorporates a similar structural motif, was shown to be capable of ameliorating the oxidative status of SH-SY5Y human neuroblastoma cells. nih.gov

Anti-inflammatory and Antioxidant Properties

Benzimidazole derivatives, including those with a 2-hydroxy substitution, are recognized for their potential anti-inflammatory and antioxidant effects. ontosight.ainih.govresearchgate.net These properties are crucial in combating various pathological conditions characterized by inflammation and oxidative stress. nih.gov

The antioxidant activity of this compound derivatives is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. smolecule.comnih.gov The core structure, featuring a benzene (B151609) ring fused to an imidazole ring, can be modified with various substituents that enhance its antioxidant capacity. smolecule.com Studies have shown that these compounds can act as effective antioxidants, potentially mitigating cellular damage caused by reactive oxygen species (ROS). ontosight.ai The N-O moiety in some derivatives, like benzimidazole N-oxides, can act as a push-pull electron donor/acceptor, which may contribute to their antioxidant properties. researchgate.net

One of the proposed mechanisms involves the donation of a hydrogen atom from the benzimidazole nucleus to free radicals, thereby neutralizing them. The presence of electron-donating groups on the benzimidazole ring system can enhance this activity. For instance, a study on 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives demonstrated their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide (B77818) anions. nih.gov

Furthermore, some benzimidazole derivatives have been shown to inhibit NADPH-dependent lipid peroxidation in rat liver microsomes. nih.gov This inhibition prevents the degradation of lipids in cell membranes, a key process in oxidative stress-induced cellular damage. A particular derivative with a p-fluorobenzyl substituent at the 1-position showed significant inhibition of lipid peroxidation. nih.gov

Compound TypeAntioxidant AssayKey FindingsCitation
2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivativesDPPH radical scavenging, Superoxide anion scavenging, NADPH-dependent lipid peroxidationDemonstrated free radical scavenging and inhibition of lipid peroxidation. A derivative with a p-fluorobenzyl substituent showed 83% inhibition of lipid peroxidation. nih.gov
5,6-Diamino-2-hydroxybenzimidazole dihydrochloride (B599025)General antioxidant propertiesExhibits antioxidant properties that may protect against oxidative stress in cellular systems.
Methanesulphonamido-benzimidazole derivativesPotassium ferricyanide (B76249) reducing power (PFRAP) assaySeveral compounds exhibited good antioxidant effects. researchgate.net

Reactive oxygen species (ROS) and nitric oxide (NO) are key signaling molecules in various physiological and pathological processes, including inflammation. nih.gov Oxidative stress, resulting from an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in numerous diseases. grafiati.com Benzimidazole derivatives have shown potential in modulating the production of these reactive species.

The antioxidant properties of these compounds inherently contribute to the reduction of ROS levels. smolecule.com By scavenging free radicals, they can help to alleviate oxidative stress. nih.gov While direct studies on the modulation of nitric oxide production by this compound derivatives are less common, the anti-inflammatory activity of the broader benzimidazole class suggests a potential role in pathways involving NO. nih.gov For instance, inflammation is often associated with increased production of NO by inducible nitric oxide synthase (iNOS). Anti-inflammatory agents frequently act by inhibiting such pathways.

It has been shown that in certain biological systems, the production of nitric oxide is dependent on reactive oxygen species. nih.gov Therefore, by reducing ROS levels, this compound derivatives could indirectly influence NO production.

Other Pharmacological Activities

Beyond their anti-inflammatory and antioxidant effects, this compound derivatives have been investigated for a variety of other pharmacological activities, highlighting their versatility as a scaffold for drug discovery. ontosight.ai

Several studies have explored the potential of benzimidazole derivatives as antidiabetic agents. researchgate.net Research has indicated that certain derivatives can enhance insulin (B600854) sensitivity and glucose uptake. For example, benzimidazole-2-sulfonylglycamide derivatives have been investigated for their hypoglycemic effects. nih.gov While the direct role of the 2-hydroxy substituent in this context requires more specific investigation, the benzimidazole core is a known pharmacophore for antidiabetic activity. nih.govresearchgate.net One study noted that 7-Hydroxybenzimidazole showed good inhibitory activity against the enzyme GSK-3, which is a target in diabetes research. mdpi.com

Compound ClassObserved EffectPotential MechanismCitation
Benzimidazole-2-sulfonylglycamide derivativesHypoglycemic activityLowering of blood glucose levels. nih.gov
Derivatives of 1,3-dihydro-2H-benzimidazol-2-onePotential antidiabetic propertiesEnhancement of insulin sensitivity and glucose uptake.
7-HydroxybenzimidazoleInhibition of GSK-3 enzymeTargeting a key enzyme in metabolic regulation. mdpi.com

The ability of this compound derivatives to bind to specific biological receptors is a key aspect of their pharmacological potential. For instance, some derivatives have been studied for their binding to the estrogen receptor (ER). nih.gov In a study of heterodimeric GW7604 derivatives, which included 5-hydroxybenzimidazoles, these compounds showed significant binding affinity to ERβ. nih.gov The hydroxyl group was found to potentially form an additional hydrogen bond, increasing the affinity compared to their methoxy (B1213986) counterparts. nih.gov This highlights the importance of the hydroxyl group in receptor interaction.

Enzyme inhibition is a significant mechanism through which many drugs exert their therapeutic effects. Derivatives of this compound have been identified as inhibitors of several enzymes. smolecule.comsmolecule.com

One notable area of research is their potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. Certain this compound derivatives have shown the ability to inhibit AChE. In the context of multi-target-directed ligands for Alzheimer's disease, hydroxybenzimidazole-donepezil analogues have been designed and evaluated. mdpi.com These compounds are also capable of chelating metal ions like Cu(II) and Zn(II), which are implicated in the aggregation of amyloid-β peptides. mdpi.com

Furthermore, N-hydroxybenzimidazole derivatives have been identified as inhibitors of the transcription factor LcrF in Yersinia, suggesting a potential application as anti-virulence agents. nih.gov These inhibitors were shown to be specific for certain transcription factors and did not exhibit general antibacterial activity, indicating a targeted mechanism of action. nih.gov

Enzyme/TargetCompound ClassSignificanceCitation
Acetylcholinesterase (AChE)This compound derivatives, Hydroxybenzimidazole-donepezil analoguesPotential treatment for Alzheimer's disease. mdpi.com
Glycogen synthase kinase 3 (GSK-3)7-HydroxybenzimidazolePotential antidiabetic agent. mdpi.com
LcrF (transcription factor)N-hydroxybenzimidazole derivativesPotential anti-virulence agents against Yersinia. nih.gov

Material Science and Advanced Applications of 2 Hydroxybenzimidazole

Development of Advanced Materials

The rigid, heterocyclic framework of 2-hydroxybenzimidazole (B11371) is leveraged in the creation of materials with enhanced thermal, mechanical, and optical properties.

This compound is a key monomer or functional component in the synthesis of polybenzimidazoles (PBIs), a class of high-performance polymers known for their exceptional thermal and chemical stability. vt.edu These polymers are particularly suited for applications in extreme environments, such as in the aerospace industry, for fire-retardant fabrics, and as membranes in fuel cells. vt.edunih.gov

The incorporation of hydroxyl groups, as in poly(2,2'-(dihydroxy-1,4-phenylene)5,5'-bibenzimidazole) (2OH-PBI), can enhance properties like proton conductivity, which is crucial for high-temperature proton-exchange membrane fuel cells (PEMFCs). benicewiczgroup.com However, the introduction of these functional groups can also affect the polymer's solubility and processing characteristics. For instance, 2OH-PBI has been noted to be less soluble in phosphoric acid compared to other PBIs, a behavior potentially linked to cross-linking reactions during polymerization. benicewiczgroup.com Research into PBI synthesis often involves methods like homogeneous solution synthesis in polyphosphoric acid (PPA) to produce linear, high-molecular-weight polymers suitable for casting into mechanically stable membranes. researchgate.netresearchgate.net These materials are also developed as thermally resistant and electrically insulating coatings for use in the manufacture of microelectronics. google.com

Derivatives of benzimidazole (B57391), including this compound, have been investigated for their non-linear optical (NLO) properties. NLO materials are crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. Organic materials like benzimidazoles are attractive due to their potential for high NLO response and molecular engineering. researchgate.netscholarsresearchlibrary.com

Single crystals of this compound (2-HBMZ) have been successfully grown using the slow evaporation solution technique and their properties compared with other benzimidazole derivatives. researchgate.net Studies using the Z-scan technique have quantified the third-order NLO properties of these crystals. The results indicate that while 2-HBMZ possesses significant NLO characteristics, other derivatives can exhibit even higher mechanical stability or laser damage thresholds. researchgate.net

Table 1: Comparative NLO and Mechanical Properties of Benzimidazole Derivatives researchgate.net
CompoundRefractive Index (n)Third-Order NLO Susceptibility (χ³) (esu)Vickers MicrohardnessLaser Damage Threshold
This compound (2-HBMZ)1.6231.87049 × 10⁻⁵Lower than 2-PBMZLower than 2-PBMZ
2-Mercaptobenzimidazole (B194830) (2-MBMZ)1.6532.60182 × 10⁻⁵Data not specifiedData not specified
2-Phenylbenzimidazole (2-PBMZ)1.652Data not specifiedHigher than 2-HBMZHigher than 2-MBMZ and 2-HBMZ

Applications in Sensor Technology

The benzimidazole scaffold is a versatile platform for the development of chemical sensors, owing to its unique electronic properties and ability to interact with a variety of analytes. researchgate.net

Electrochemical sensors offer high sensitivity and rapid detection, making them valuable for diagnostics and monitoring. nih.govnorthwestern.edu Modified electrodes are central to this technology, where specific chemical functionalities are immobilized on an electrode surface to facilitate the selective detection of target biomolecules. While direct use of this compound is an area of ongoing research, related polymeric and composite materials are extensively used. For instance, electrodes modified with polymers containing functional groups similar to those in this compound are used to detect neurotransmitters like dopamine (B1211576). researchgate.netnih.gov The modification of a glassy carbon electrode with novel polymers can enhance the electrocatalytic efficiency, leading to a significant increase in the oxidation peak current of dopamine and enabling its detection at very low concentrations. nih.govrsc.org The performance of such sensors is often characterized by a low limit of detection (LOD) and the ability to distinguish the analyte from common interfering substances like ascorbic acid and uric acid. researchgate.netmdpi.com

Benzimidazole derivatives are widely used in the design of fluorescent probes for sensing and bioimaging applications. researchgate.netnih.gov Their tunable photophysical properties and capacity to form stable complexes allow for the detection of metal ions, anions, and various biological molecules. researchgate.net

A derivative of this compound, 2-(2′-hydroxy-4′-aminophenyl)benzimidazole (4-AHBI), has been synthesized and employed as a highly sensitive and selective fluorescent probe for the detection of triphosgene. rsc.org This probe demonstrates a significant change in its fluorescent behavior upon reaction, allowing for detection with a limit as low as 0.08 nM. rsc.org Similarly, other benzimidazole-based chemosensors have been developed for the fluorometric detection of metal ions like Zn(II) in aqueous solutions, exhibiting an "OFF-ON" fluorescent response. rsc.org The design of these probes often leverages mechanisms like excited-state intramolecular proton transfer (ESIPT), which can be modulated by the analyte, leading to a measurable change in fluorescence. researchgate.net These probes are valuable tools for environmental monitoring and biological imaging. nih.govrsc.org

Table 2: Performance of this compound-Related Fluorescent Probes
ProbeTarget AnalyteDetection MethodLimit of Detection (LOD)Source
2-(2′-hydroxy-4′-aminophenyl)benzimidazole (4-AHBI)TriphosgeneFluorometric0.08 nM rsc.org
Benzimidazole-based chemosensor 1Zn(II)Fluorometric ('OFF-ON')1.05 μM rsc.org
Benzimidazole-based chemosensor 1Fe(II)/Fe(III)Colorimetric1.18 μM / 1.21 μM rsc.org

Catalysis and Photocatalysis

The nitrogen atoms in the benzimidazole ring are effective coordination sites for transition metals, leading to the formation of stable metal complexes. researchgate.netmdpi.com These complexes often exhibit significant catalytic and photocatalytic activity. nih.gov The interaction between the metal ion and the benzimidazole-derived ligand can enhance the catalytic properties compared to the free ligand. nih.gov

Metal complexes involving benzimidazole derivatives have applications in various oxidation reactions. While research on this compound itself is specific, studies on related structures provide insight into its potential. For example, cobalt(III) complexes with 8-hydroxyquinoline (B1678124) have been shown to act as effective photocatalysts for the degradation of 2-thiobenzimidazole, a structurally similar compound. rsc.org The presence of the catalyst and visible light significantly increases the rate of oxidative degradation by facilitating the formation of hydroxyl radicals. rsc.org The catalytic activity of such systems is a critical area of research for applications in environmental remediation and chemical synthesis. chemscene.com

Organoradical Catalysis in C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern organic synthesis, offering an atom-economical pathway to complex molecules. rsc.org In this field, N-oxyl radicals have emerged as powerful organoradical catalysts capable of selectively abstracting hydrogen atoms from C-H bonds to initiate functionalization reactions. rsc.org While N-hydroxyphthalimide (NHPI) has been a widely used precursor for generating these active N-oxyl radicals, its lack of structural diversity has limited further advancements. rsc.orgrsc.org

To address this, N-hydroxybenzimidazole (NHBI), a tautomeric form of this compound, has been identified as a novel and highly versatile platform for a new class of N-oxyl radical catalysts. rsc.org The NHBI framework allows for straightforward structural modifications, such as introducing substituents at the aromatic ring or the 2-position of the imidazole (B134444) moiety. rsc.org This flexibility enables the fine-tuning of the catalyst's electronic and steric properties, which in turn influences its catalytic performance. rsc.org

Research has shown that N-oxyl radicals derived from NHBI derivatives can serve as effective organoradical catalysts for direct C-H functionalization through a hydrogen atom abstraction mechanism. rsc.org The resulting alkyl radicals can then react with various radical acceptors to yield the desired functionalized products. rsc.org

A notable application of this catalytic system is the metal-free synthesis of acyl fluorides, achieved through the direct C-H fluorination of aldehydes under mild conditions. rsc.org This process highlights the potential of NHBI-based catalysts to mediate challenging transformations without relying on transition metals. The catalytic efficiency of these NHBI derivatives is linked to their bond dissociation energies (BDEs), with some derivatives exhibiting BDEs similar to or even higher than that of the conventional NHPI, underscoring their potential as robust catalysts in hydrogen atom abstraction reactions. rsc.org

Table 1: Application of N-Hydroxybenzimidazole (NHBI) in Organoradical Catalysis
Catalyst PlatformCatalytic ProcessReaction TypeKey AdvantageExample Transformation
N-Hydroxybenzimidazole (NHBI) DerivativesOrganoradical CatalysisC-H Functionalization via Hydrogen Atom AbstractionStructurally modifiable for performance tuning; Metal-free conditionsDirect C-H fluorination of aldehydes to synthesize acyl fluorides

Photocatalytic Degradation Processes

Benzimidazole-based structures are increasingly being integrated into advanced materials for photocatalysis, a process that utilizes light to drive chemical reactions for environmental remediation. mdpi.com Photocatalysis is recognized as a promising technology for degrading persistent organic pollutants in water, as it can lead to the complete mineralization of contaminants without producing secondary pollution. mdpi.commdpi.com

While studies on the degradation of this compound itself are specific, the benzimidazole scaffold is a key component in the design of novel photocatalysts. Coordination compounds and polymers incorporating benzimidazole ligands have been developed as emerging materials for water treatment. mdpi.comacs.org These ligands can coordinate with various metal ions to form stable structures with favorable electronic properties for photocatalysis. mdpi.com The aromatic system of the benzimidazole ring contributes to the formation of conjugated systems that enhance structural stability and facilitate charge separation and transport, which are critical for efficient photocatalytic activity. mdpi.com

For instance, coordination compounds constructed from benzimidazole-based ligands have demonstrated significant photocatalytic efficiency in the degradation of pollutants like the antibiotic ciprofloxacin (B1669076) under light irradiation. mdpi.com The mechanism of degradation typically involves the generation of reactive oxygen species (ROS), such as superoxide (B77818) radical anions (·O₂⁻) and hydroxyl radicals (·OH), upon light absorption by the photocatalyst. mdpi.com These highly reactive species then attack and break down the complex organic pollutant molecules. mdpi.com

The efficiency of these benzimidazole-based photocatalysts is related to their band gap (E_g), the energy difference between the valence and conduction bands. A smaller band gap generally allows the material to absorb a broader spectrum of light, leading to higher photocatalytic activity. mdpi.com Research has shown a direct correlation where materials with smaller band gaps exhibit higher degradation efficiencies for pollutants. mdpi.com Furthermore, the development of composite materials, such as those combining benzimidazole-derived structures with semiconductors like titanium dioxide (TiO₂), has shown enhanced photocatalytic performance for both pollutant degradation and the synthesis of fine chemicals. rsc.orgresearchgate.net

Table 2: Role of Benzimidazole Structures in Photocatalytic Degradation
Photocatalyst TypeTarget PollutantKey Active SpeciesPerformance FactorDegradation Efficiency Example
Benzimidazole-based Coordination CompoundsCiprofloxacin (CIP)Superoxide radical anions (·O₂⁻), Hydroxyl radicals (·OH)Lower band gap (E_g) correlates with higher efficiencyUp to 86.95% degradation of CIP with specific compounds
Cobalt-loaded Titanium Dioxide (Co-TiO₂)Organic synthesis precursor (used in degradation context)Not specifiedEnhanced charge separation and visible-light activitySuperior performance compared to pure TiO₂

Coordination Chemistry and Metal Complexation with 2 Hydroxybenzimidazole Ligands

Ligand Properties of 2-Hydroxybenzimidazole (B11371)

The ligand characteristics of 2-HB are defined by the presence of specific donor atoms within its molecular framework. The hydroxyl (-OH) group at the 2-position and the nitrogen atoms of the imidazole (B134444) ring are key to its coordination behavior. This arrangement allows 2-HB to function as a bidentate or even a tridentate chelating agent, forming stable ring structures with metal ions. The mode of coordination can be influenced by factors such as the nature of the metal ion, the pH of the medium, and the presence of other coordinating species.

Chelation Capacity Towards Metal Ions (e.g., Cu(II), Zn(II))

This compound and its derivatives have shown a notable ability to chelate various metal ions, with a particular affinity for copper(II) and zinc(II). This chelation is primarily achieved through the formation of coordinate bonds between the metal ion and the nitrogen and oxygen donor atoms of the 2-HB moiety. researchgate.netmdpi.com

Studies on hybrid molecules incorporating a 2-hydroxyphenyl-benzimidazole (BIM) chelating unit have demonstrated good chelating capacity towards Cu(II) and moderate capacity for Zn(II). researchgate.net The coordination typically involves the phenolic oxygen and the imidazole nitrogen N(3), leading to the formation of 1:1 and 1:2 metal-to-ligand ratio complexes. researchgate.netmdpi.com The stability of these complexes is metal-dependent, with the general order being Cu(II) > Zn(II). mdpi.com

The chelating capacity can be quantified using the pM value, which represents the negative logarithm of the free metal ion concentration at specific conditions. For a series of donepezil-BIM hybrids, the pCu values ranged from 10.4 to 14.3, while pZn values were between 6.3 and 6.5, indicating a stronger binding affinity for copper. mdpi.com The introduction of certain substituents on the benzimidazole (B57391) ring can influence the stability of the resulting metal complexes. mdpi.com For instance, a derivative with a tridentate (N,O,O) coordination mode exhibited a higher pCu value of 14.3 compared to a bidentate analogue with a pCu of 10.7. researchgate.netmdpi.com

The formation of different complex species, such as MHL, ML, MH₂L₂, ML₂, and MH₋₁L₂, has been identified through potentiometric studies, with their distribution being pH-dependent. researchgate.netmdpi.com For example, with Cu(II), complexation can start at a pH of around 2, while for Zn(II), it begins at a higher pH of approximately 3.5-4. mdpi.com

Table 1: Chelation Data for Selected this compound Derivatives

Compound Type Metal Ion pM Value Coordination Mode Reference
Donepezil-BIM Hybrid Cu(II) 10.4–14.3 Bidentate (N,O) mdpi.com
Donepezil-BIM Hybrid Zn(II) 6.3–6.5 Bidentate (N,O) mdpi.com
Tridentate BIM Derivative Cu(II) 14.3 Tridentate (N,O,O) researchgate.netmdpi.com

Formation of Supramolecular Assemblies with Metal Centers

This compound and its derivatives can participate in the formation of complex supramolecular structures through coordination with metal centers. chinesechemsoc.org These assemblies are of interest for their potential applications in areas such as catalysis and materials science. chinesechemsoc.org

One approach involves the use of metal-N-heterocyclic carbene (NHC) templates to pre-organize photoreactive units within NHC-based assemblies. chinesechemsoc.org For instance, a ditopic Au(I)-NHC catalyst has been designed to direct olefin substrates into specific geometries, facilitating catalytic [2+2] photocycloaddition reactions in solution. chinesechemsoc.org In such a system, a ligand embedded with two sterically hindered benzimidazolone moieties, derived from this compound, can coordinate to a gold center. chinesechemsoc.org The resulting supramolecular assembly can then anchor a pair of olefin substrates through reversible coordination, pre-organizing them for a photocycloaddition reaction upon irradiation. chinesechemsoc.org X-ray diffraction analysis of an intermediate assembly revealed that the two C=C bonds of the coordinated olefins were positioned in a crisscrossed arrangement, suitable for the intended photochemical reaction. chinesechemsoc.org

Furthermore, this compound has been utilized in the construction of water-soluble supramolecular capsules through self-assembly with other molecular components, such as sodium tetra-p-sulfonated calix chemimpex.comarene and cyclamH44+. researchgate.netgoogle.com These host-guest systems demonstrate the versatility of this compound in forming intricate, non-covalently linked architectures.

Biological Implications of Metal Chelation

The ability of this compound and its derivatives to chelate metal ions has significant biological implications, particularly in the context of metalloprotein interactions and the development of therapeutic agents.

Role in Metalloprotein Interactions

The interaction of this compound-based ligands with metalloproteins is an area of active research. Metalloproteins play crucial roles in numerous biological processes, and their function is often dependent on the coordinated metal ion. soton.ac.uk The dysregulation of metal ion homeostasis is implicated in various diseases. nih.gov

Compounds containing the 2-hydroxyphenyl-benzimidazole (BIM) moiety have been investigated for their ability to interact with metalloenzymes. mdpi.com The BIM unit can act as a bidentate chelator, binding to metal ions through its nitrogen and oxygen donor atoms. mdpi.com This chelating property is a key feature in the design of molecules targeting metalloproteins. For example, hybrid molecules have been developed that combine a known pharmacophore, such as one mimicking donepezil (B133215), with the BIM chelating unit to interact with metal ions like Zn(II) and Cu(II) within biological systems. mdpi.com

Therapeutic Potential through Metal Complexation

The metal-chelating properties of this compound derivatives are being explored for their therapeutic potential, especially in the context of neurodegenerative diseases like Alzheimer's disease, where metal ion dyshomeostasis is a contributing factor. researchgate.netnih.gov

Hybrid compounds that merge a this compound-based chelating unit with other pharmacologically active moieties have been designed as multi-target-directed ligands. mdpi.comnih.gov These compounds aim to simultaneously address different pathological aspects of a disease. For instance, donepezil-BIM hybrids have been shown to not only chelate Cu(II) and Zn(II) but also to inhibit acetylcholinesterase and β-amyloid aggregation, key processes in Alzheimer's disease. mdpi.comnih.gov The chelation of excess metal ions can help to mitigate their toxic effects, such as the promotion of oxidative stress and amyloid-β aggregation. researchgate.net

Derivatives of this compound have also demonstrated neuroprotective effects by reducing amyloid-beta-induced toxicity in neuroblastoma cells. nih.gov This neuroprotection is, in part, attributed to their metal-chelating ability.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Copper(II)
Zinc(II)
Donepezil
Gold(I)
Sodium tetra-p-sulfonated calix chemimpex.comarene

Environmental and Industrial Research Applications

Agrochemical Formulations

2-Hydroxybenzimidazole (B11371) serves as a key intermediate and a subject of study in the development of agrochemicals. chemimpex.comtradeindia.comdataintelo.com Its derivatives are investigated for their potential to protect crops and enhance agricultural productivity. The compound's biological activity is a focal point of research in creating new and effective agricultural products. cymitquimica.com

Research has explored the role of this compound and its derivatives in managing unwanted vegetation and fungal pathogens. While the parent compound itself has limited direct antimicrobial activity, it is a crucial precursor in synthesizing more complex molecules with desired biological effects. For instance, it is a known oxidative degradation product of the broad-spectrum benzimidazole (B57391) fungicide, carbendazim (B180503).

Studies on the herbicidal properties of compounds derived from or related to this compound have shown varying degrees of efficacy. For example, research on the natural product sorgoleone, formulated as a wettable powder, demonstrated significant suppression of germination and growth in various weed species, particularly broadleaf types. nih.gov In growth chamber studies, germination and growth of certain broadleaf weeds were completely inhibited at specific concentrations. nih.gov Field and greenhouse experiments have further validated the potential of such formulations, showing significant growth inhibition in weeds with minimal impact on tolerant crop species. nih.gov

The investigation into the allelopathic potential of various plant extracts, which contain a complex mixture of compounds, has also revealed significant herbicidal effects. Extracts from plants like Artemisia santolinifolia and Ricinus communis have demonstrated strong inhibitory effects on the germination and growth of major weeds. frontiersin.org This line of research, while not directly focused on this compound, highlights the broader search for effective and environmentally conscious herbicidal agents, a field to which derivatives of this compound may contribute.

The fungicidal aspect of benzimidazole derivatives is well-established. Although this compound itself is a metabolite, its structural core is fundamental to a class of fungicides used in agriculture. The development of new antifungal agents often involves modifying the benzimidazole scaffold to enhance efficacy and overcome resistance. chemimpex.com

Table 1: Research Findings on Herbicidal Activity of Related Compounds

Compound/FormulationTarget WeedsKey FindingsReference
Formulated Sorgoleone [4.6 WP]Broadleaf and Grass WeedsCompletely suppressed germination and growth of broadleaf weeds at 0.2 g a.i. L-1 in growth chambers. Post-emergence application inhibited over 90% of broadleaf weed growth. nih.gov
Artemisia santolinifolia ExtractS. arvensis, L. multiflorum, P. hysterophorus100% germination inhibition in S. arvensis and L. multiflorum; 90% in P. hysterophorus. frontiersin.org
Ricinus communis (Castor) ExtractS. arvensis, L. multiflorum, P. hysterophorus100% germination inhibition in S. arvensis, 70% in L. multiflorum, and 40% in P. hysterophorus. frontiersin.org

Dyes and Pigments

This compound and its derivatives are utilized in the synthesis of dyes and pigments. tradeindia.comchemicalbull.com The benzimidazolinone structure, a tautomer of this compound, forms the core of several commercial pigments. wikipedia.org These pigments are valued for their stability and are used to impart color to a wide array of materials, including paints and plastics. wikipedia.org

The synthesis process often involves condensing substituted 2-benzimidazolinones with other chemical intermediates. For example, Pigment Orange 36 and Pigment Yellow 154 are produced through the reaction of 4-amino-2-benzimidazolinone with diketene, followed by a diazo coupling reaction. wikipedia.org The chemical reactivity and stability of the benzimidazole core make it a valuable component in the creation of durable and vibrant colorants for industrial use.

Corrosion Inhibition

The ability of this compound to protect metals from corrosion has been a subject of significant research. chemimpex.com It is recognized as a corrosion inhibitor, particularly for iron and steel in acidic environments. researchgate.net The mechanism of protection involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) processes of corrosion. researchgate.netnih.gov

Studies have shown that this compound and its derivatives follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net The efficiency of inhibition is influenced by the molecular structure of the inhibitor. While this compound is effective, research comparing it with other benzimidazole derivatives, such as those containing amino or mercapto groups, has found that the inhibition efficiency can vary. For instance, studies have shown the order of inhibition efficiency for iron in hydrochloric acid to be 2-aminobenzimidazole (B67599) > 2-(2-pyridyl)benzimidazole (B74506) > 2-aminomethylbenzimidazole > this compound > benzimidazole. researchgate.netnih.gov Similarly, for under-deposit corrosion of carbon steel, the efficiency follows the order of 2-mercaptobenzimidazole (B194830) > 2-aminobenzimidazole > this compound. eui.eu This is often attributed to the different electron-donating abilities and the nature of the heteroatoms in the substituent groups, which affect the strength of adsorption to the metal surface. nih.goveui.eu

The hydroxyl group in this compound, along with the nitrogen atoms in the imidazole (B134444) ring, acts as an adsorption center, facilitating the compound's attachment to the metal. researchgate.net This forms a protective film that hinders the corrosive attack of the acidic medium.

Table 2: Comparative Corrosion Inhibition Efficiency of Benzimidazole Derivatives

InhibitorMetalCorrosive MediumRelative Inhibition EfficiencyReference
This compound (HB)Iron1 M HClLess effective than 2-aminobenzimidazole and 2-mercaptobenzimidazole researchgate.netnih.gov
2-Aminobenzimidazole (AB)Iron1 M HClMore effective than HB researchgate.netnih.gov
2-Mercaptobenzimidazole (MB)Carbon SteelCO2-saturated solutionMore effective than 2-aminobenzimidazole and this compound eui.eu
2-(2-pyridyl)benzimidazole (PB)Iron1 M HClMore effective than HB nih.gov
Benzimidazole (B)Iron1 M HClLess effective than HB researchgate.net

Future Directions and Emerging Research Areas

Personalized Medicine Approaches Utilizing 2-Hydroxybenzimidazole (B11371) Derivatives

The era of personalized medicine, which aims to tailor medical treatment to the individual characteristics of each patient, offers a promising new frontier for this compound derivatives. The development of targeted therapies using these compounds is increasingly guided by the identification of specific biomarkers, which can predict a patient's response to treatment.

In oncology, the unique genetic makeup of a patient's tumor can determine the efficacy of a particular drug. Benzimidazole (B57391) derivatives have been developed as targeted therapies for various cancers. nih.gov For instance, some derivatives act as microtubule inhibitors, and their effectiveness could be predicted by analyzing the expression or mutation status of tubulin genes in a patient's tumor cells. nih.gov Similarly, as researchers develop this compound derivatives that target specific kinases or signaling pathways, the presence or absence of mutations in these pathways can serve as biomarkers to select patients who are most likely to benefit from the therapy. nih.gov

The concept of personalized medicine extends beyond cancer. In neurodegenerative diseases like Alzheimer's, for which this compound-based multi-target-directed ligands are being developed, patient stratification could be based on biomarkers related to amyloid-beta plaque load, tau pathology, or levels of metal ion dysregulation in the brain. mdpi.comnih.gov This approach would allow for the administration of a specific this compound derivative designed to counteract the predominant pathological process in an individual patient.

The integration of biomarker discovery and validation with the clinical development of this compound derivatives is crucial for the advancement of personalized medicine. taylorfrancis.commdpi.com High-throughput screening technologies and "omics" approaches (genomics, proteomics, metabolomics) are being employed to identify new biomarkers that can be paired with these emerging therapies. oxfordglobal.com

Nanotechnology-Assisted Drug Delivery Systems

The therapeutic efficacy of this compound derivatives can be significantly enhanced through the use of nanotechnology-assisted drug delivery systems. These advanced formulations can improve drug solubility, protect the compound from degradation, and enable targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing off-target side effects.

Several nanotechnology-based platforms are being explored for the delivery of benzimidazole derivatives:

Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They can encapsulate hydrophobic drugs like many benzimidazole derivatives, improving their solubility and suitability for parenteral administration. Research has been conducted on developing nanoemulsions for the intravenous delivery of novel anticancer benzimidazole derivatives.

Nanoparticles: Solid lipid nanoparticles, polymeric nanoparticles, and other types of nanoparticles are being investigated as carriers for benzimidazole compounds. For example, chitosan (B1678972) nanoparticles have been used to load a novel benzimidazole derivative for the potential treatment of colorectal cancer. These nanoparticles can be designed to release the drug in a sustained manner and can be surface-modified with ligands to actively target cancer cells.

Cubosomes: These are nanoparticles formed from the self-assembly of certain lipids in water, creating a unique cubic liquid crystalline structure. They offer a high surface area and can encapsulate both hydrophilic and hydrophobic drugs. Cubosome hydrogels containing N-alkylated benzimidazole derivatives are being developed for the topical treatment of burn wounds, providing sustained release and improved local activity.

The following table summarizes some of the key findings in nanotechnology-assisted delivery of benzimidazole derivatives:

Nanocarrier SystemBenzimidazole Derivative TypeApplicationKey Findings
NanoemulsionNovel anticancer benzimidazoleIntravenous cancer therapyImproved solubility and potential for parenteral delivery.
Chitosan Nanoparticles4-(1H-benzo[d]imidazol-2-yl)-6-phenylpyrimidin-2-amineColorectal cancerSustained release and potential for targeted delivery.
Cubosome HydrogelN-alkylated benzimidazoleTopical burn treatmentSustained drug release and enhanced local activity.

These examples highlight the potential of nanotechnology to overcome the biopharmaceutical challenges associated with this compound and its analogues, paving the way for more effective and safer therapies.

Exploration of Natural Sources for Novel this compound Analogues

The search for novel therapeutic agents often turns to the vast chemical diversity found in nature. While direct isolation of this compound from natural sources is not commonly reported, the broader benzimidazole scaffold is present in some natural products. For instance, the core structure of vitamin B12 contains a 5,6-dimethylbenzimidazole (B1208971) moiety. Furthermore, the biosynthesis of certain cobamides in anaerobic bacteria involves 5-hydroxybenzimidazole (B117332) as a precursor. nih.gov

The exploration for natural this compound analogues can be approached in a few ways:

Screening of Natural Product Libraries: Large libraries of compounds isolated from plants, fungi, bacteria, and marine organisms can be screened for their ability to interact with specific biological targets. medchemexpress.com Hits from these screens could potentially possess a this compound-like core or a structure that can be chemically modified to create one.

Inspiration from Natural Products: The structures of existing natural products can inspire the design and synthesis of novel this compound derivatives. For example, the proximicin natural products, which contain a furan (B31954) amino acid, have inspired the incorporation of hydroxybenzimidazole into synthetic DNA-binding molecules. acs.org This "natural product-inspired" approach leverages the evolutionary selection of natural products for biological activity to guide the development of new therapeutic agents.

Biosynthetic Engineering: With a deeper understanding of the biosynthetic pathways of benzimidazole-containing natural products, it may be possible to engineer microorganisms to produce novel analogues of this compound.

While the direct discovery of this compound compounds from nature remains an area for further exploration, the principles of natural product chemistry and biosynthesis offer valuable strategies for expanding the chemical space of these promising therapeutic agents.

Advanced Mechanistic Studies of Biological Interactions

A thorough understanding of how this compound derivatives interact with their biological targets at a molecular level is crucial for the rational design of more potent and selective drugs. Advanced mechanistic studies are moving beyond simple activity assays to provide a detailed picture of these interactions.

Key areas of investigation include:

Identification of Specific Molecular Targets: Researchers are working to identify the precise proteins or nucleic acids with which this compound derivatives interact to exert their biological effects. For example, studies have identified specific enzymes in bacteria and cancer cells that are inhibited by these compounds. Interaction studies with proteins and nucleic acids are being conducted to elucidate binding properties. smolecule.com

Elucidation of Interaction Pathways: Once a target is identified, the next step is to understand the downstream consequences of this interaction. This involves mapping the signaling pathways that are modulated by the drug. For instance, some benzimidazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through mitochondria-dependent pathways. nih.gov

Structural Biology and Computational Modeling: X-ray crystallography and NMR spectroscopy can provide atomic-level details of how a this compound derivative binds to its target protein. This information is invaluable for structure-based drug design. Computational docking and molecular dynamics simulations can be used to predict binding modes and affinities, guiding the synthesis of new analogues with improved properties.

Isotopic Labeling Studies: The use of deuterated derivatives of this compound can be a powerful tool in mechanistic studies. Deuterium (B1214612) labeling can help to elucidate metabolic pathways and reaction mechanisms by taking advantage of the kinetic isotope effect.

These advanced mechanistic studies are providing unprecedented insights into the biological activity of this compound derivatives, paving the way for the development of next-generation therapeutics with enhanced efficacy and safety profiles.

Development of Multi-Target-Directed Ligands (MTDLs)

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. The traditional "one-target, one-drug" approach may not be sufficient to effectively treat these multifactorial conditions. This has led to the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple targets simultaneously. The this compound scaffold is proving to be a valuable platform for the design of MTDLs. mdpi.comnih.govresearchgate.netresearchgate.net

A prominent example is the development of this compound-based MTDLs for Alzheimer's disease. mdpi.comresearchgate.netuniba.it These compounds are designed to concurrently address several key aspects of the disease's pathology:

Cholinesterase Inhibition: By inhibiting acetylcholinesterase (AChE), these MTDLs can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which can help to improve cognitive function. mdpi.com

Amyloid-Beta Aggregation Inhibition: The this compound moiety can interfere with the aggregation of the amyloid-beta peptide, a hallmark of Alzheimer's disease. mdpi.com

Metal Chelation: The dysregulation of metal ions, such as copper and zinc, is implicated in Alzheimer's pathology. The this compound core can chelate these metal ions, helping to restore their homeostasis. mdpi.com

The following table presents data on some representative this compound-donepezil hybrid MTDLs and their activities against key Alzheimer's-related targets. mdpi.com

CompoundAChE Inhibition (IC₅₀, µM)Aβ Aggregation Inhibition (%)Neuroprotective Effect
Hybrid 1 0.45HighModerate
Hybrid 3 0.28HighModerate
Hybrid 6 0.33HighModerate
Hybrid 8 0.25ModerateHigh
Hybrid 9 0.18ModerateHigh
Hybrid 10 0.15ModerateHigh

The development of MTDLs is not limited to Alzheimer's disease. The this compound scaffold is also being explored for the creation of multi-target anticancer agents that can, for example, simultaneously inhibit tumor growth and angiogenesis (the formation of new blood vessels that feed the tumor). nih.govresearchgate.net

The MTDL approach represents a paradigm shift in drug discovery, and the versatility of the this compound chemical structure makes it an ideal starting point for the design of innovative therapies for complex diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-hydroxybenzimidazole, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Cyclization of o-phenylenediamine derivatives under acidic conditions (e.g., HCl or acetic acid) is a common approach. For example, cyclization with CO₂ in the presence of H₂ has been reported as a green chemistry method .
  • Solvent selection (e.g., ethanol, DMF) and catalyst optimization (e.g., metal-free vs. transition-metal catalysts) significantly impact yield. For instance, microwave-assisted synthesis reduces reaction time and improves purity .
  • Purity validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times with commercial standards (e.g., Sigma-Aldrich) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodology :

  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Look for characteristic peaks (e.g., NH proton at δ 10–12 ppm, aromatic protons at δ 6.5–8.0 ppm) .
  • IR spectroscopy : Confirm the presence of C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches .
  • Elemental analysis : Target theoretical values (C: 62.68%, H: 4.48%, N: 20.89%, O: 11.94%) and report deviations. Use triplicate measurements to ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in elemental analysis data for this compound?

  • Methodology :

  • Statistical validation : Calculate the mean and standard deviation across triplicate measurements. Acceptable deviation for small organic molecules is ±0.4% for C, H, and N .
  • Cross-lab verification : Submit samples to multiple analytical service providers to assess inter-laboratory variability. For example, a study comparing data from academic and commercial labs found deviations up to 0.6% for nitrogen content .
  • Alternative techniques : Use high-resolution mass spectrometry (HR-MS) to confirm molecular formula (C₇H₆N₂O, [M+H]⁺ = 135.0553) as a complementary method .

Q. What experimental strategies are effective for studying the microbial degradation of this compound?

  • Methodology :

  • Biodegradation assays : Use soil isolates like Bacillus velezensis HY-3479 in LB medium. Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and compare retention times to 2-aminobenzimidazole and this compound standards .
  • Metabolite identification : Employ LC-MS/MS to detect intermediates (e.g., 2-aminobenzimidazole, m/z 134.05) and quantify degradation efficiency .
  • Gene expression analysis : Use RT-qPCR to track upregulation of hydrolase genes (e.g., ephx2) during degradation .

Q. How can researchers optimize the synthesis of this compound derivatives for pharmacological studies?

  • Methodology :

  • Structure-activity relationship (SAR) : Introduce substituents at the N1 or C5 positions to enhance bioactivity. For example, phenoxymethyl-triazole-thiazole hybrids show improved antifungal activity .
  • Synthetic routes :
  • Click chemistry : Use copper-catalyzed azide-alkyne cycloaddition to append triazole moieties .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining yields >85% .
  • In vitro testing : Screen derivatives against fungal pathogens (e.g., Candida albicans) using broth microdilution assays (MIC₉₀ values reported in μg/mL) .

Q. What analytical challenges arise in detecting this compound impurities, and how can they be addressed?

  • Methodology :

  • Impurity profiling : Synthesize potential impurities (e.g., 2-mercaptobenzimidazole) from o-phenylenediamine and validate via HPLC (≥98.5% purity) .
  • Chromatographic conditions : Use a gradient elution (acetonitrile/0.1% formic acid) to resolve co-eluting peaks. Adjust column temperature to 40°C for better separation .
  • Quantitative NMR (qNMR) : Employ deuterated DMSO as a solvent and integrate impurity peaks relative to the internal standard (e.g., maleic acid) .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary (>300°C vs. 290–295°C), and how should researchers validate this parameter?

  • Methodology :

  • Instrument calibration : Use a certified melting-point apparatus (e.g., Büchi M-565) and standardize heating rates (1–2°C/min) .
  • Sample preparation : Ensure thorough drying (vacuum desiccator, 24 hours) to remove residual solvents that depress melting points .
  • Literature comparison : Cross-reference with peer-reviewed studies (e.g., Aldrich technical mp >300°C) and note any deviations in methodology .

Q. How can researchers reconcile conflicting bioactivity data for this compound derivatives in antifungal assays?

  • Methodology :

  • Standardize protocols : Adopt CLSI guidelines (Clinical and Laboratory Standards Institute) for antifungal testing, including consistent inoculum size (1–5 × 10³ CFU/mL) and incubation time (48 hours) .
  • Control compounds : Include reference antifungals (e.g., fluconazole) to benchmark activity. For example, derivative 9c in one study showed MIC₉₀ = 8 μg/mL vs. fluconazole’s MIC₉₀ = 2 μg/mL .
  • Data transparency : Report full experimental conditions (e.g., solvent used for stock solutions, DMSO concentration ≤1%) to enable cross-study comparisons .

Methodological Resources

  • Synthetic protocols : Refer to Tetrahedron (2001) and Green Chemistry (2013) for cyclization methods .
  • Analytical standards : Source certified this compound (≥97%) from suppliers like Sigma-Aldrich .
  • Statistical tools : Use R or Python packages (e.g., SciPy) for elemental analysis deviation calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.